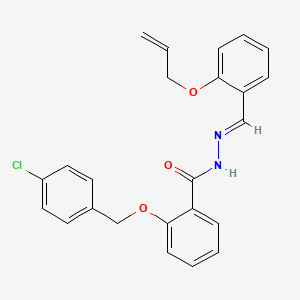
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide est un composé organique complexe reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une partie benzylidène hydrazine liée à un groupe propoxybenzamide, ce qui en fait un sujet d'intérêt en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide implique généralement un processus en plusieurs étapes :
Formation de l'intermédiaire benzylidène hydrazine : La première étape consiste en la condensation de la 4-(Diméthylamino)benzaldéhyde avec de l'hydrate d'hydrazine en milieu acide pour former l'intermédiaire benzylidène hydrazine.
Couplage avec le propoxybenzamide : L'intermédiaire est ensuite mis à réagir avec le chlorure de 4-propoxybenzoyle en présence d'une base telle que la triéthylamine pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles afin d'améliorer le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium peuvent convertir le groupe hydrazone en hydrazine.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux groupes benzylidène ou propoxy, introduisant différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en milieu basique.
Principaux produits
Oxydation : Dérivés oxo du composé d'origine.
Réduction : Dérivés de l'hydrazine.
Substitution : Divers dérivés benzylidène ou propoxy substitués.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.
Biologie
Sur le plan biologique, le N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide présente un potentiel en tant que sonde pour étudier les interactions enzymatiques et les processus cellulaires en raison de sa capacité à former des complexes stables avec les macromolécules biologiques.
Médecine
En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments.
Industrie
Sur le plan industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, comme les polymères et les revêtements, en raison de ses groupes fonctionnels réactifs.
Mécanisme d'action
Le mécanisme par lequel le N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La partie benzylidène hydrazine peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, modifiant ainsi leur fonction et leur activité. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has potential as a probe for studying enzyme interactions and cellular processes due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Chlorophényl)-2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoacétamide
- 2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-N-(3-méthylphényl)-2-oxoacétamide
Unicité
Comparé à des composés similaires, le N-(2-(2-(4-(Diméthylamino)benzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide se distingue par son groupe propoxybenzamide, qui peut améliorer sa solubilité et sa biodisponibilité. Cette caractéristique structurelle peut également influencer son interaction avec les cibles biologiques, conduisant potentiellement à des effets thérapeutiques uniques.
Propriétés
Numéro CAS |
769147-78-6 |
|---|---|
Formule moléculaire |
C21H26N4O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-28-19-11-7-17(8-12-19)21(27)22-15-20(26)24-23-14-16-5-9-18(10-6-16)25(2)3/h5-12,14H,4,13,15H2,1-3H3,(H,22,27)(H,24,26)/b23-14+ |
Clé InChI |
SNJDLTNODMFSMW-OEAKJJBVSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)

![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)


![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)
